3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one
Overview
Description
3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one, and has a CAS number of 53873-01-1 .
Synthesis Analysis
A series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions . This method has the advantages of moderate reaction conditions and high yield .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one was elucidated by IR, ¹H NMR, ¹³C NMR, and elemental analysis . The InChIKey of the compound is WLHJJJIIBZZBTP-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one include addition, oximization, and esterification reactions .Physical And Chemical Properties Analysis
The molecular weight of 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one is 177.24 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 177.115364102 g/mol . The topological polar surface area is 30 Ų .Scientific Research Applications
Photophysical and Computational Investigations
A novel compound, 1,4-bis(2-(2-phenylpyrimido[1,2-a]benzimidazol-4-yl)phenoxy)butan (BPPB), synthesized with the involvement of 3,3′-((butane-1,4-diylbis(oxy))bis(2,1-phenylene))bis(1-phenylprop-2-en-1-one) showed significant solvatochromic effects. The solvatochromism was observed through red shifts in fluorescence emission maxima with increasing solvent polarity, indicating changes in electronic charge distribution upon excitation. This study contributes to the understanding of pyridin-2-yl derivatives in solvatochromic behavior and electronic charge distribution (Saleh et al., 2016).
Synthetic Chemistry Applications
3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one is used in the synthesis of various chemical compounds. For example, the compound was utilized in the condensation process to produce 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives, showcasing its role as a versatile intermediate in organic synthesis (Kuznetsov et al., 2010).
Catalytic and Binding Properties
The pyridin-2-yl group plays a crucial role in the binding behavior of 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene (CP5A). The position of substituents on the pyridinium ring dramatically affects association constants and binding modes, indicating the significance of pyridin-2-yl derivatives in molecular recognition and supramolecular chemistry (Li et al., 2011).
Molecular Structure Analysis
The molecular structure of 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl-2]imidazo[1,2-a]pyridine, synthesized from a reaction involving 2-chloroepoxy-1,1-diethoxy-2.3-butane and 2-amino-4-methylpyridine, was determined by X-ray crystallography. This demonstrates the use of 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one derivatives in advanced crystallographic studies (Guseinov et al., 2006).
properties
IUPAC Name |
3,3-dimethyl-1-pyridin-2-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)8-10(13)9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOHFUYEDMEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577660 | |
Record name | 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one | |
CAS RN |
138835-86-6 | |
Record name | 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.